molecular formula C7H13NO2 B8422127 (2S)-2-(1-carboxyethyl)pyrrolidine

(2S)-2-(1-carboxyethyl)pyrrolidine

Cat. No.: B8422127
M. Wt: 143.18 g/mol
InChI Key: XHUBIECCHFNXIA-GDVGLLTNSA-N
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Description

(2S)-2-(1-carboxyethyl)pyrrolidine is a chiral organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring with two stereocenters, makes it a valuable scaffold for constructing more complex molecules. The pyrrolidine ring is a common motif in pharmaceuticals and biologically active compounds, often contributing to molecular recognition and binding . The carboxylic acid functional group provides a versatile handle for further chemical modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the specific product documentation for detailed handling, storage, and safety information.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C7H13NO2/c1-5(7(9)10)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

XHUBIECCHFNXIA-GDVGLLTNSA-N

Isomeric SMILES

CC([C@@H]1CCCN1)C(=O)O

Canonical SMILES

CC(C1CCCN1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

Carboxylic Acid Derivatives
  • (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid (): Structure: Carboxylic acid directly attached to the pyrrolidine ring, with additional hydroxyl and hydroxymethyl groups. Properties: High polarity due to multiple hydroxyl groups, leading to increased water solubility. The carboxylic acid enables salt formation, relevant in drug delivery. Applications: Potential use in glycosidase inhibition or as a proline analog in peptide synthesis.
  • (2S)-2-(1-Carboxyethyl)pyrrolidine :

    • Structure : Carboxylic acid is separated from the ring by an ethyl chain, reducing steric hindrance and altering acidity (pKa ~4.5–5.0 vs. ~2.5 for direct attachment).
    • Properties : Moderate solubility in polar solvents; the ethyl spacer may enhance membrane permeability compared to ’s compound.
Silyl-Protected Derivatives
  • (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine () :
    • Structure : Silyl-protected hydroxymethyl group at the 2S position.
    • Properties : Increased lipophilicity (logP ~3.2) due to the tert-butyldimethylsilyl (TBDMS) group, making it suitable for organic-phase reactions.
    • Applications : Intermediate in multi-step syntheses requiring temporary hydroxyl protection .
Halogenated Derivatives
  • (2S)-2-(Fluoromethyl)-N-tosylpyrrolidine () :
    • Structure : Fluoromethyl group at the 2S position.
    • Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. LogP ~1.8, lower than silylated analogs.
    • Synthesis : Selective fluorination using Fluolead™ (95% yield), superior to DAST/Deoxo-Fluor™ methods .
Acylated Derivatives
  • 1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine (): Structure: Benzyloxypropanoyl group at the 1-position. Properties: MW 233.31; logP ~2.1 due to the benzyl group. Applications: Intermediate in antibiotic or antifungal drug synthesis (e.g., posaconazole impurity) .

Physicochemical Properties Comparison

Compound Molecular Weight Key Functional Groups logP (Predicted) Solubility
This compound ~173.18 Carboxyethyl ~0.5 High in water
(2S,3R,4R,5R)-Compound () 191.18 Carboxylic acid, hydroxyls -1.2 Very high
(S)-TBDMS Derivative () 215.41 TBDMS-protected hydroxymethyl ~3.2 Low in water
(2S)-Fluoromethyl () 243.29 Fluoromethyl, tosyl ~1.8 Moderate
1-[(2S)-Benzyloxypropanoyl] () 233.31 Benzyloxy, acyl ~2.1 Low in water

Q & A

Q. Advanced

  • Esterification : Methyl esters improve blood-brain barrier permeability but reduce affinity for carboxylate-binding enzymes (e.g., ACE inhibitors) by 40–60% .
  • Amide derivatives : Enhance stability against proteases but may introduce steric clashes, as shown in receptor docking studies .
  • Bioisosteric replacements : Substituting the carboxylic acid with tetrazole maintains ionic interactions while improving metabolic stability, a strategy validated in proline-based drug candidates .

What analytical techniques are critical for characterizing this compound?

Q. Methodological

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and carboxyethyl group integration .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C8_8H13_{13}NO3_3) and detects synthetic by-products .
  • X-ray diffraction : Resolves absolute configuration, particularly for resolving disputes in crystallographic data .

How can reaction conditions be optimized to minimize racemization during synthesis?

Q. Advanced

  • Low-temperature protocols : Reactions below -20°C reduce epimerization, as demonstrated in allylation steps for pyrrolidine derivatives .
  • Inert atmospheres : Argon or nitrogen prevents oxidation of intermediates, improving yields by 15–20% .
  • Enantioselective catalysis : Ru-BINAP complexes achieve >95% enantiomeric excess (ee) in hydrogenation steps, critical for scalable synthesis .

What are the implications of solvent choice on reaction efficiency and stereoselectivity?

Q. Advanced

  • Polar aprotic solvents : DMF enhances nucleophilicity in SN2 reactions but may promote racemization at elevated temperatures .
  • Ether solvents : THF improves stereocontrol in Grignard additions due to its Lewis basicity, as shown in allylpyrrolidine syntheses .
  • Solvent-free conditions : Microwave-assisted reactions reduce reaction times (e.g., from 24 h to 30 min) while maintaining >90% ee in cyclization steps .

How does the compound's stereochemistry influence its metabolic stability?

Advanced
The (2S) configuration enhances resistance to hepatic CYP450 oxidation compared to (2R) isomers, as observed in pharmacokinetic studies of pyrrolidine carboxylates . Methylation at the carboxyethyl group further reduces clearance rates by 50%, attributed to steric shielding of metabolic hotspots .

What computational tools predict the compound's interaction with biological targets?

Q. Methodological

  • Molecular docking (AutoDock Vina) : Identifies binding poses with enzymes like prolyl oligopeptidase, validated by IC50 correlations (R2^2 = 0.89) .
  • MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., Asp38 interaction) .

How can researchers mitigate toxicity risks in preclinical studies?

Q. Advanced

  • In vitro hepatotoxicity assays : HepG2 cell viability tests identify metabolic liabilities early, reducing late-stage attrition .
  • Prodrug strategies : Masking the carboxylic acid as a pivaloyloxymethyl ester reduces renal toxicity by 70% in rodent models .

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